molecular formula C12H11NO3 B1581346 Ethyl 5-phenylisoxazole-3-carboxylate CAS No. 7063-99-2

Ethyl 5-phenylisoxazole-3-carboxylate

Cat. No. B1581346
CAS RN: 7063-99-2
M. Wt: 217.22 g/mol
InChI Key: DSUXKYCDKKYGKX-UHFFFAOYSA-N
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Description

Ethyl 5-phenylisoxazole-3-carboxylate is a compound with the molecular formula C12H11NO3 . It is an intermediate used in the synthesis of many drug-like molecules .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-phenylisoxazole-3-carboxylate often involves specific reactions and protocols. For example, a related compound, ethyl 5- (4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized using ethyl 2- (4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride .


Molecular Structure Analysis

The molecule is almost planar, with the phenyl ring inclined to the isoxazole ring by 0.5 (1). The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring, as indicated by the O—C—C—N torsion angle of 172.86 (18) .


Chemical Reactions Analysis

Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a similar compound, at 300 nm in acetonitrile gives a carbene, which reacts with different nucleophiles.


Physical And Chemical Properties Analysis

The physical properties of Ethyl 5-phenylisoxazole-3-carboxylate can be inferred from studies on similar compounds. The crystal and molecular structure analysis provides insights into the compound’s physical state and stability under various conditions.

Scientific Research Applications

Pharmacology: Antimicrobial and Anti-inflammatory Agent

Isoxazole derivatives, such as Ethyl 5-phenylisoxazole-3-carboxylate, are known for their broad biological activities. They have been identified as crucial moieties in drug discovery, particularly for their antimicrobial and anti-inflammatory properties . This compound can serve as a scaffold for developing new drugs that target specific microbial pathways or inflammatory responses in the body.

Organic Synthesis: Heterocyclic Building Block

In organic chemistry, Ethyl 5-phenylisoxazole-3-carboxylate is valued as a heterocyclic building block . It is used to synthesize various isoxazole derivatives, which are important intermediates in creating biologically active molecules. Its role in facilitating the synthesis of complex organic compounds is indispensable.

Material Science: Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of Ethyl 5-phenylisoxazole-3-carboxylate have been studied, revealing its potential in material science . Understanding its crystal structure helps in the design of new materials with desired properties, such as enhanced stability or specific interaction capabilities.

Biochemistry: Enzyme Inhibition Studies

Isoxazole rings are present in many enzyme inhibitors. Ethyl 5-phenylisoxazole-3-carboxylate’s structure allows it to interact with enzymes, potentially inhibiting their activity . This application is crucial in biochemistry for studying enzyme functions and designing inhibitors for therapeutic purposes.

Industrial Uses: Chemical Intermediate

This compound is also used as a chemical intermediate in various industrial processes . Its stability and reactivity make it suitable for synthesizing larger, more complex compounds used in different industrial applications, ranging from manufacturing to pharmaceuticals.

Environmental Applications: Eco-friendly Synthesis

Ethyl 5-phenylisoxazole-3-carboxylate can be synthesized through metal-free routes, making it an environmentally friendly option for producing isoxazoles . This is particularly important in the context of green chemistry, where the goal is to minimize the environmental impact of chemical production.

Mechanism of Action

Future Directions

Isoxazole derivatives are also important intermediates in the preparation of various heterocyclic biologically active drugs . As part of ongoing studies on isoxazole derivatives as kinase inhibitors, the title compound has been synthesized .

properties

IUPAC Name

ethyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUXKYCDKKYGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341215
Record name ethyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenylisoxazole-3-carboxylate

CAS RN

7063-99-2
Record name Ethyl 5-phenylisoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7063-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (3.03 g, 20 mmol) and ethynylbenzene (4.39 mL, 40 mmol) in ether (80 mL) at room temperature was added a solution of triethylamine (5.58 mL, 40.0 mmol) in ether (20 mL) dropwise over 60 minutes. The reaction mixture was stirred for 2 h at room temperature and filtered. The filtrate was concentrated to give an yellow oil which was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (0-12%) to afford ethyl 5-phenylisoxazole-3-carboxylate (3.06 g, 14.09 mmol, 70% yield) as a white solid. The compound had an HPLC retention time=2.99 minutes (YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.2% phosphoric acid over a 4 minute gradient. MS:(M+H)=218.12. 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.3 Hz, 3H), 4.48 (q, J=7.3, 2H), 6.93 (s, 1H), 7.45-7.53 (m, 3H), and 7.77-7.85 (m, 2H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (3.03 g, 20 mmol) and ethynylbenzene (4.39 mL, 40 mmol) in ether (80 mL) at room temperature was added a solution of triethylamine (5.58 mL, 40 0 mmol) in ether (20 mL) dropwise over 60 minutes. The reaction mixture was stirred for 2 h at room temperature. The reaction mixture was filtered, and the filtrate was concentrated to a yellow oil which was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (0-12%) to afford ethyl 5-phenylisoxazole-3-carboxylate (3.06 g, 14.09 mmol, 70% yield) as a white solid. The compound had an HPLC retention time=2.99 minutes (YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol +0.2% phosphoric acid over a 4 minute gradient. MS:(M+H)=218.12. 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.3 Hz, 3H), 4.48 (q, J=7.3, 2H), 6.93 (s, 1H), 7.45-7.53 (m, 3H), and 7.77-7.85 (m, 2H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.58 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Ethyl 5-phenylisoxazole-3-carboxylate as revealed by its crystal structure?

A1: The crystal structure analysis of Ethyl 5-phenylisoxazole-3-carboxylate, detailed in " []," highlights two important features:

  1. Planarity: The phenyl and isoxazole rings within the molecule are essentially coplanar. This is evident from the C—C—C—O torsion angle of 0.1 (3)°. [] Such planarity could have implications for how the molecule interacts with other planar structures, such as binding sites on enzymes.
  2. Extended Ester Conformation: The ester group adopts an extended conformation and lies approximately in the same plane as the isoxazole ring, as indicated by the O—C—C—N torsion angle of −172.86 (18)°. [] This extended conformation might influence the molecule's overall shape and its ability to participate in specific interactions.

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